molecular formula C12H18N2O2 B051252 3-(2-Morpholin-4-ylethoxy)aniline CAS No. 112677-72-2

3-(2-Morpholin-4-ylethoxy)aniline

Cat. No.: B051252
CAS No.: 112677-72-2
M. Wt: 222.28 g/mol
InChI Key: KFOWCFUJSYGZMB-UHFFFAOYSA-N
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Description

3-(2-Morpholin-4-ylethoxy)aniline is a chemical intermediate of interest in medicinal chemistry and drug discovery research. Its structure incorporates both a morpholinoethoxy chain and an aniline group, features commonly found in bioactive molecules. For instance, compounds with the 2-(morpholin-4-yl)ethoxy moiety have been investigated as potential agents in photodynamic therapy for cancer and as sigma-1 receptor antagonists for the treatment of neuropathic pain . Furthermore, similar morpholine-containing compounds serve as key scaffolds whose metabolism, such as oxidation mediated by enzymes like CYP3A4, is a critical area of pharmacological study . As a building block, this compound can be used in the synthesis of more complex molecules for pharmaceutical development and biological screening. Researchers can employ it to develop novel chemical entities targeting a range of therapeutic areas. This product is intended for research purposes in a laboratory setting and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-morpholin-4-ylethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c13-11-2-1-3-12(10-11)16-9-6-14-4-7-15-8-5-14/h1-3,10H,4-9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFOWCFUJSYGZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCOC2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424560
Record name 3-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-72-2
Record name 3-(2-morpholin-4-ylethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of 3 2 Morpholin 4 Ylethoxy Aniline Derivatives

Foundational Principles of SAR in Medicinal Chemistry

Structure-Activity Relationship (SAR) is a foundational concept in medicinal chemistry that investigates the link between the chemical structure of a molecule and its resulting biological activity. wikipedia.orgpharmacologymentor.comgardp.org The core principle of SAR is that the biological effect of a compound is directly dependent on its three-dimensional structure and the chemical properties of its functional groups. ontosight.aipharmacologymentor.com By systematically altering the molecular structure of a "hit" or "lead" compound, medicinal chemists can discern which parts of the molecule, known as pharmacophores, are essential for its biological effects. ontosight.aioncodesign-services.com

The primary goal of SAR studies is to guide the optimization of lead compounds to enhance desired properties like potency and selectivity, while minimizing undesirable effects. pharmacologymentor.comoncodesign-services.compatsnap.com This is achieved by synthesizing and testing a series of structurally related analogues. The resulting data helps to build a comprehensive understanding of how specific structural modifications—such as altering functional groups, changing the size or shape of the molecular scaffold, or modifying stereochemistry—influence the compound's interaction with its biological target, which could be a receptor, enzyme, or nucleic acid. ontosight.aipharmacologymentor.comoncodesign-services.com

SAR analysis can be both qualitative and quantitative. patsnap.com Qualitative SAR relies on the visual and intuitive assessment of how structural changes correlate with activity. patsnap.com In contrast, Quantitative Structure-Activity Relationship (QSAR) employs mathematical models to create a statistical correlation between the chemical structure and biological activity. wikipedia.orgpharmacologymentor.com These analyses are crucial throughout the drug discovery process, from identifying and optimizing lead compounds to reducing potential toxicity. gardp.orgoncodesign-services.com

Qualitative SAR Studies of 3-(2-Morpholin-4-ylethoxy)aniline Analogues

The this compound scaffold is a key structural motif found in several biologically active compounds. It is composed of three main parts: a central aniline (B41778) ring, a flexible ethoxy linker, and a terminal morpholine (B109124) ring. Qualitative SAR studies on derivatives of this scaffold aim to understand how modifications to each of these components affect biological activity.

The aniline ring is a common feature in many pharmaceuticals and serves as a crucial anchor for molecular interactions. researchgate.net Modifications to this aromatic ring can significantly impact a compound's biological profile. The nature and position of substituents on the aniline ring can alter its electronic properties, hydrophobicity, and steric profile, thereby influencing binding affinity and metabolic stability. acs.orgmdpi.com

For instance, studies on various aniline derivatives have shown that the position of a substituent (ortho, meta, or para) can dramatically alter lipophilicity and, consequently, the pharmacokinetic properties of the molecule. mdpi.com The introduction of electron-donating or electron-withdrawing groups can modulate the pKa of the aniline nitrogen, which may be critical for interactions with a biological target. While specific SAR data for substitutions on the aniline ring of this compound is not extensively detailed in the provided results, general principles suggest that such modifications would be a key strategy in optimizing the activity of this class of compounds. For example, in the development of parthenolide (B1678480) derivatives, the electronic properties of substituents on the aniline ring did not show a clear correlation with reaction yields, but different substitutions (e.g., hydroxy, methyl, methoxy) led to a range of products with varying activities. nih.govchemrxiv.org

Aniline Ring ModificationGeneral Impact on Biological ActivityRationale
Introduction of Electron-Withdrawing Groups (e.g., -Cl, -CF3)Can alter pKa, potentially affecting ionization state and receptor interaction. May improve metabolic stability.Modifies the electron density of the aromatic ring and the basicity of the aniline nitrogen.
Introduction of Electron-Donating Groups (e.g., -CH3, -OCH3)Can enhance binding through hydrophobic interactions and may alter metabolic pathways.Increases electron density and can influence the overall shape and lipophilicity of the molecule.
Positional Isomerism (ortho, meta, para)Significantly affects the spatial arrangement of functional groups, which can be critical for fitting into a binding pocket.Changes the vector and distance of the substituent relative to the rest of the molecule.

The morpholine ring is a privileged pharmacophore in medicinal chemistry, often incorporated into drug candidates to improve their pharmacological profiles. sci-hub.seepa.gov Its presence can enhance aqueous solubility, modulate lipophilicity, and provide a site for hydrogen bonding through its oxygen atom. acs.orgnih.govnih.gov The nitrogen atom of the morpholine ring is basic, which can be crucial for forming salt bridges or other interactions with biological targets. nih.gov

Modifications to the morpholine ring can have significant consequences for biological activity. SAR studies on various morpholine-containing compounds have revealed several key trends:

Ring Substitution: Introducing substituents on the carbon atoms of the morpholine ring can influence its conformation and steric bulk, potentially leading to improved binding affinity. For example, alkyl substitutions at the C-3 position of the morpholine ring have been shown to increase the anticancer activity of certain compounds. e3s-conferences.org

Conformational Restriction: The flexible chair-like conformation of the morpholine ring is often advantageous. acs.orgnih.gov However, in some cases, restricting this flexibility through the introduction of bicyclic systems or other rigid analogues can lock the molecule into a more active conformation, thereby enhancing its potency.

In the context of this compound derivatives, the morpholine moiety likely plays a key role in establishing favorable interactions with the target protein and in conferring desirable pharmacokinetic properties. sci-hub.seepa.gov

Morpholine Ring ModificationPotential Effect on Biological ActivityExample from SAR studies
Substitution on the ringIncreased potency or selectivity4-methyl and 4-phenyl substituents on a morpholine ring were found to be the most potent in a series of caspase 3 inhibitors. e3s-conferences.org
Replacement with other heterocyclesAltered pharmacokinetic profile or target affinityReplacing morpholine can help determine the necessity of the oxygen atom for hydrogen bonding.
Introduction of rigidityEnhanced binding by locking in an active conformationBridged morpholines have been used in the design of mTOR inhibitors. e3s-conferences.org

The ethoxy linker connecting the aniline and morpholine rings provides a degree of conformational flexibility, allowing the two terminal ring systems to adopt an optimal orientation for binding to a biological target. The length, rigidity, and chemical nature of this linker are critical determinants of a molecule's activity. rsc.orgnih.gov

Key aspects of the ethoxy linker that can be modified in SAR studies include:

Linker Length: Shortening or lengthening the two-carbon chain of the ethoxy linker can significantly impact activity. An optimal linker length is often required to position the terminal functional groups correctly within a binding site.

Linker Rigidity: Introducing elements of rigidity, such as double bonds or cyclic structures, into the linker can reduce the molecule's conformational freedom. This can be advantageous if it pre-organizes the molecule in a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape for binding.

Ether Oxygen: The oxygen atom in the ethoxy linker can act as a hydrogen bond acceptor. Replacing this oxygen with other atoms (e.g., sulfur, nitrogen) or with a methylene (B1212753) group can help to elucidate its role in receptor binding. Studies on diaryl ether inhibitors have shown that the loss of the bridging ether oxygen can lead to a significant decrease in activity. nih.gov In the context of antibody-drug conjugates, the stability of the linker is paramount, and modifications to improve stability in plasma while allowing for cleavage at the target site are an area of intensive research. researchgate.netresearchgate.net

Linker ModificationObserved Impact in SAR StudiesUnderlying Principle
Varying Linker LengthCan optimize the distance between key pharmacophoric groups to maximize target engagement.Ensures proper spatial orientation within the binding pocket.
Altering Linker RigidityCan lock the molecule in a high-affinity conformation, potentially increasing potency.Reduces the entropic penalty of binding.
Replacing the Ether OxygenCan determine the importance of the oxygen as a hydrogen bond acceptor. Loss of this atom often reduces activity. nih.govProbes the specific interactions between the linker and the biological target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

QSAR is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. neovarsity.orgwikipedia.orgfiveable.me These models are expressed in the form of an equation:

Activity = f (molecular descriptors) + error wikipedia.org

The goal of QSAR is to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating the drug discovery process. patsnap.comneovarsity.org The development of a robust QSAR model involves several key steps, including the careful selection of a dataset of compounds, calculation of molecular descriptors, variable selection, model construction, and rigorous validation. wikipedia.orglibretexts.org

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties. catalysis.blogprotoqsar.comwiley.com The selection of appropriate descriptors is a critical step in QSAR modeling, as they are the "predictor" variables used to build the mathematical relationship with biological activity. libretexts.orgnih.gov There are numerous classes of molecular descriptors, each capturing different types of chemical information.

For a series of this compound derivatives, a combination of descriptors would likely be used to build a comprehensive QSAR model:

Topological (2D) Descriptors: These are derived from the 2D representation of the molecule and describe aspects like molecular size, shape, and branching. hufocw.org Examples include molecular weight, atom counts, bond counts, and connectivity indices (e.g., Kier & Hall indices). hufocw.orgslideshare.net

Electronic Descriptors: These quantify the electronic properties of a molecule, which are crucial for drug-receptor interactions. hufocw.org Examples include partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). protoqsar.comucsb.edu These are often calculated using quantum chemical methods. ucsb.edu

Geometric (3D) Descriptors: These descriptors are calculated from the 3D coordinates of the atoms and describe the molecule's three-dimensional structure. hufocw.org They include parameters such as molecular volume, solvent-accessible surface area, and various shape indices. hufocw.org

Physicochemical Descriptors: This is a broad category that includes properties related to a molecule's behavior in a biological system. pharmacologymentor.com A key descriptor is the partition coefficient (logP), which measures hydrophobicity. Other examples include molar refractivity (a measure of steric bulk) and topological polar surface area (TPSA), which correlates with membrane permeability. hufocw.org

The calculation of these descriptors is performed using specialized software that can process large libraries of chemical structures. protoqsar.com Once calculated, statistical methods are employed to select the subset of descriptors that have the strongest correlation with the biological activity of interest, while also being independent of each other to avoid redundancy in the model. kg.ac.rs

Descriptor ClassExamplesInformation Encoded
Topological (2D)Molecular Weight, Connectivity Indices, Kappa Shape IndicesMolecular size, branching, and overall shape from the molecular graph. hufocw.org
ElectronicPartial Charges, Dipole Moment, HOMO/LUMO EnergiesElectron distribution, polarizability, and propensity for electrostatic interactions. hufocw.orgucsb.edu
Geometric (3D)Molecular Volume, Surface Area, Principal Moments of InertiaThree-dimensional size and shape of the molecule. hufocw.org
PhysicochemicalLogP (Hydrophobicity), Molar Refractivity, Polar Surface Area (PSA)Lipophilicity, steric bulk, and potential for membrane transport. hufocw.org

Statistical Validation of QSAR Models for this compound Derivatives

The reliability and predictive power of any Quantitative Structure-Activity Relationship (QSAR) model are fundamentally dependent on rigorous statistical validation. academicdirect.orgnih.govnih.gov While specific QSAR models for this compound are not extensively documented in publicly available literature, the validation principles applied to analogous structures, such as aniline derivatives and compounds with morpholine moieties, provide a clear framework for the necessary statistical assessments. nih.govresearchgate.net Validation is a crucial aspect of QSAR modeling to ensure that the developed model is robust, stable, and not a result of chance correlation. researchgate.net

The validation process is typically categorized into internal and external validation. researchgate.net Internal validation assesses the stability of the model within the dataset used to generate it, while external validation evaluates its ability to predict the activity of new, untested compounds. nih.govresearchgate.net

Internal Validation: A common method for internal validation is the leave-one-out (LOO) cross-validation. researchgate.net In this technique, a single compound is removed from the dataset, the model is rebuilt using the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the dataset. The resulting cross-validation coefficient, denoted as q², is a key indicator of the model's internal predictive ability. A q² value greater than 0.5 is generally considered indicative of a good model, while a value greater than 0.7 suggests a model with excellent predictive capacity. mdpi.com

For instance, a hypothetical QSAR model for a series of aniline derivatives might yield the statistical parameters shown in the table below.

Interactive Table: Hypothetical Statistical Validation Parameters for a QSAR Model of Aniline Derivatives

ParameterValueDescription
N 50Number of compounds in the dataset
0.85The coefficient of determination, indicating that 85% of the variance in the biological activity is explained by the model.
q² (LOO-CV) 0.72The leave-one-out cross-validation coefficient, suggesting good internal predictive ability.
F-test 85.6A high F-statistic indicates a statistically significant relationship between the descriptors and the biological activity.
Standard Error of Estimate (SEE) 0.25A measure of the model's accuracy in fitting the training set data.

External Validation: External validation is considered the most stringent test of a QSAR model's predictive power. nih.gov It involves splitting the initial dataset into a training set, used to build the model, and a test set, which is kept aside and used to evaluate the model's performance on "new" data. The predictive ability is often assessed by the predictive R² (R²_pred), which is calculated based on the difference between the observed and predicted activities of the test set compounds. A high R²_pred value (typically > 0.6) indicates good external predictivity. researchgate.net

Other statistical metrics for external validation include the root mean square error of prediction (RMSEP) and the mean absolute error (MAE), which provide measures of the average prediction error. researchgate.net

Prediction of Biological Activity for Novel this compound Analogues

Once a QSAR model has been rigorously developed and statistically validated, its primary application is the prediction of biological activity for novel, unsynthesized compounds. This predictive capability is a cornerstone of rational drug design, allowing for the in silico screening of virtual libraries of compounds and the prioritization of candidates for synthesis and biological testing.

For novel this compound analogues, a validated QSAR model would enable researchers to:

Design Virtual Libraries: Systematically modify the core structure of this compound by adding various substituents at different positions on the aniline ring or by modifying the morpholine ring.

Calculate Molecular Descriptors: For each designed analogue, the same set of molecular descriptors used in the development of the QSAR model would be calculated.

Predict Biological Activity: The validated QSAR equation would then be used to predict the biological activity (e.g., pIC₅₀) of each virtual analogue based on its calculated descriptor values.

For example, a QSAR study on a series of 1-[2-(R-phenylimino)-4-methyl-3-(3-[morpholine-4-yl]propyl)-2,3-dihydro-1,3-thiazol-5-yl]ethane-1-one derivatives as potential antioxidants revealed that the antioxidant activity increased with decreasing molecular volume, lipophilicity, and polarization, and with increasing dipole moment. researchgate.netpensoft.net This model could then be used to predict the antioxidant activity of new derivatives in this class before their synthesis.

The table below illustrates how a validated QSAR model could be used to predict the biological activity of hypothetical novel this compound analogues.

Interactive Table: Predicted Biological Activity of Hypothetical this compound Analogues

AnalogueR1-SubstituentR2-SubstituentPredicted pIC₅₀Predicted Activity
1 HH6.5Moderate
2 4-ClH7.8High
3 3-OCH₃H7.2High
4 H2-CH₃6.8Moderate
5 4-F2-CH₃8.1Very High

Three-Dimensional QSAR (3D-QSAR) Approaches for this compound

Three-dimensional Quantitative Structure-Activity Relationship (3D-QSAR) methods represent a significant advancement over traditional 2D-QSAR by considering the three-dimensional properties of molecules. mdpi.com These approaches are particularly valuable as they provide a visual and intuitive understanding of the structure-activity relationships, which can directly guide the design of more potent molecules. The two most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.com

Comparative Molecular Field Analysis (CoMFA): CoMFA calculates the steric and electrostatic interaction energies between a set of aligned molecules and a probe atom placed at the intersections of a 3D grid. The resulting field values are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. The output of a CoMFA study is often visualized as contour maps, which highlight regions in space where modifications to the molecular structure are likely to enhance or diminish biological activity.

Steric Contour Maps: Green contours typically indicate regions where bulky substituents are favored, while yellow contours suggest that steric hindrance in those areas is detrimental to activity.

Electrostatic Contour Maps: Blue contours often identify regions where electropositive groups enhance activity, whereas red contours indicate areas where electronegative groups are preferred.

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. researchgate.net This provides a more comprehensive description of the molecular properties influencing biological activity. CoMSIA contour maps are interpreted similarly to CoMFA maps, with different colors representing favorable and unfavorable regions for each property.

For a series of this compound derivatives, a 3D-QSAR study would involve:

Conformational Analysis and Alignment: Generating low-energy conformations for all molecules in the dataset and aligning them based on a common substructure. This is a critical step as the quality of the alignment directly impacts the reliability of the 3D-QSAR model.

Generation of 3D-QSAR Fields: Calculating the CoMFA and/or CoMSIA fields for the aligned molecules.

PLS Analysis and Model Validation: Building and validating the 3D-QSAR model using statistical methods similar to those described in section 3.3.2.

A hypothetical CoMFA analysis of this compound derivatives might reveal that a bulky, electropositive substituent at the 4-position of the aniline ring and an electronegative group on the morpholine ring are favorable for activity. This information would be invaluable for designing the next generation of more potent analogues.

Computational Chemistry and Molecular Modeling Applications in 3 2 Morpholin 4 Ylethoxy Aniline Research

Molecular Docking Studies of 3-(2-Morpholin-4-ylethoxy)aniline with Biological Targets

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying potential biological targets and elucidating the binding modes of this compound and its derivatives. These studies are foundational for structure-based drug design, enabling the rational design of more potent and selective analogs.

The interaction of this compound with various protein targets can be meticulously analyzed using molecular docking simulations. The morpholine (B109124) ring, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor, while the aniline (B41778) moiety can participate in hydrogen bonding (both as a donor and acceptor) and pi-stacking interactions with aromatic residues in the protein's active site. nih.govnih.gov The flexible ethoxy linker allows the molecule to adopt various conformations to fit optimally within the binding pocket.

For instance, in studies of similar morpholine-containing compounds, the morpholine oxygen has been observed to form key hydrogen bonds with hinge region residues in kinases. nih.gov The aniline group can form hydrogen bonds with acidic residues like aspartate and glutamate, or engage in pi-pi stacking with phenylalanine, tyrosine, or tryptophan residues. The specific interactions, of course, depend on the topology and amino acid composition of the target protein's binding site.

A hypothetical ligand-protein interaction analysis for this compound with a generic kinase active site is presented in the table below.

Interaction TypeFunctional Group of LigandPotential Interacting Amino Acid Residues
Hydrogen BondMorpholine OxygenBackbone NH of hinge region residues (e.g., Valine)
Hydrogen BondAniline -NH2Side chains of Asp, Glu, Gln, Asn
Pi-Pi StackingAniline Phenyl RingSide chains of Phe, Tyr, Trp
HydrophobicMorpholine Ring, Ethyl LinkerSide chains of Ala, Val, Leu, Ile, Met

Predicting the binding affinity of a ligand to its target is a critical aspect of drug discovery. nih.gov Molecular docking programs employ scoring functions to estimate the binding free energy, which is indicative of the binding affinity. While these scoring functions provide a useful approximation, more accurate predictions can be obtained using more computationally intensive methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP).

For derivatives of this compound, modifications to the aniline ring or the morpholine moiety would be expected to alter the binding affinity. For example, adding electron-withdrawing groups to the aniline ring could modulate the pKa of the amino group and affect its hydrogen bonding capacity. Similarly, substitutions on the morpholine ring could introduce steric clashes or new favorable interactions.

The table below illustrates a hypothetical prediction of how certain modifications might influence the binding affinity.

Derivative of this compoundPredicted Change in Binding AffinityRationale
Addition of a hydroxyl group to the aniline ringIncreasePotential for an additional hydrogen bond with the target protein.
Replacement of the morpholine with a piperidine (B6355638)DecreaseLoss of the hydrogen bond accepting oxygen atom.
Addition of a bulky substituent to the aniline ringVariableCould lead to steric hindrance or new hydrophobic interactions, depending on the binding pocket.

Molecular Dynamics (MD) Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their motion and conformational changes over time. nih.govmdpi.com For a flexible molecule like this compound, MD simulations are crucial for understanding its conformational landscape and how it behaves in different environments.

Studies on other morpholine-containing compounds have shown that the morpholine ring itself is conformationally stable, typically adopting a chair conformation. researchgate.net The stability of the entire molecule will largely depend on the interactions of its functional groups with the surrounding solvent molecules and ions.

When this compound is bound to a protein, MD simulations can reveal the dynamic nature of their interactions. While docking provides a static picture, MD simulations show how the ligand and protein move and adapt to each other. mdpi.com These simulations can highlight the stability of key hydrogen bonds and other interactions over time, providing a more realistic representation of the binding event.

For example, a simulation might show that a hydrogen bond between the morpholine oxygen and the protein is consistently maintained, indicating its importance for binding. Conversely, other interactions might be more transient, forming and breaking throughout the simulation. This dynamic information is invaluable for understanding the determinants of binding affinity and for designing improved inhibitors.

Quantum Chemical Calculations for this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. researchgate.netnih.gov These calculations can be used to determine a wide range of properties, including molecular orbital energies, charge distributions, and reactivity indices.

For this compound, DFT calculations can be used to:

Determine the geometry: The optimized molecular geometry can be calculated, providing precise bond lengths and angles.

Analyze the electronic properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

Calculate the electrostatic potential: The molecular electrostatic potential (MEP) map can be generated, which shows the regions of the molecule that are electron-rich (negative potential) and electron-poor (positive potential). This is useful for predicting how the molecule will interact with other molecules. The nitrogen and oxygen atoms of the morpholine and the aniline nitrogen are expected to be regions of negative electrostatic potential, making them likely sites for electrophilic attack or hydrogen bond donation.

The table below summarizes some of the key parameters that can be obtained from quantum chemical calculations for this compound.

Quantum Chemical ParameterSignificance
HOMO EnergyRelated to the ability to donate an electron.
LUMO EnergyRelated to the ability to accept an electron.
HOMO-LUMO GapIndicator of chemical reactivity and kinetic stability.
Mulliken Atomic ChargesProvides insight into the charge distribution within the molecule.
Dipole MomentMeasures the overall polarity of the molecule.

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule governs its physical properties and chemical reactivity. Computational quantum mechanical methods are employed to predict these characteristics for this compound, providing a detailed picture of its behavior.

Key properties such as molecular weight, topological polar surface area (TPSA), and the number of rotatable bonds are fundamental in assessing the drug-likeness of a compound. guidechem.com These parameters, often calculated using computational models, help predict absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, these computationally derived descriptors provide a first pass in evaluating its potential as a drug candidate.

Table 1: Computed Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₁₂H₁₈N₂O₂ guidechem.com
Molecular Weight 222.288 g/mol guidechem.com
Topological Polar Surface Area 47.7 Ų guidechem.com
Rotatable Bond Count 4 guidechem.com
Hydrogen Bond Acceptor Count 4 guidechem.com

This table is interactive. Click on the headers to sort.

Further analysis involves the calculation of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more likely to be reactive. For this compound, the aniline and morpholine moieties are key regions of interest. The lone pair of electrons on the aniline nitrogen contributes significantly to the HOMO, making it a likely site for electrophilic attack or oxidation. Conversely, the electron-withdrawing nature of the oxygen atom in the morpholine ring can influence the electron distribution across the molecule. researchgate.net

Electrostatic potential maps can also be generated to visualize the charge distribution and predict sites for nucleophilic and electrophilic attack. In this compound, regions of negative potential are expected around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors. nih.gov These predictions are vital for understanding how the molecule might interact with a biological target, such as an enzyme's active site. acs.org

Mechanistic Insights from Quantum Chemical Studies

Quantum chemical studies, particularly using Density Functional Theory (DFT), offer powerful methods to elucidate reaction mechanisms at the molecular level. These studies can be applied to understand the synthesis of this compound, its metabolic pathways, or its mechanism of action if it were to act as an inhibitor.

For instance, by modeling the reaction coordinates, transition states, and activation energies, researchers can optimize synthetic routes. The formation of the ether linkage or the functionalization of the aniline group are reactions that can be modeled to predict yields and identify potential byproducts.

In a biological context, if this compound were to bind to a protein target, quantum chemical calculations could model the key interactions. For example, docking studies can predict the binding pose of the molecule within a protein's active site. nih.gov Subsequent Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can then provide a more accurate description of the electronic interactions, such as hydrogen bonding or π-π stacking, between the ligand and specific amino acid residues. These studies can reveal why certain structural features, like the flexible morpholine ring or the position of the aniline's amino group, are critical for binding affinity and biological activity. e3s-conferences.org Such detailed mechanistic understanding is crucial for the rational design of more potent and selective analogues.

De Novo Design and Virtual Screening of this compound Analogues

Building upon the structural framework of this compound, computational techniques facilitate the design and evaluation of novel analogues with potentially enhanced therapeutic properties. De novo design and virtual screening are two key strategies used to explore the vast chemical space around a lead compound.

De Novo Design: This involves constructing novel molecules from scratch, often using algorithms that piece together molecular fragments within the constraints of a target's binding site.

Virtual Screening: This high-throughput computational method involves screening large libraries of existing compounds to identify those that are likely to bind to a specific biological target. nih.gov

For this compound, these approaches would focus on modifying its core components—the aniline ring, the ethoxy linker, and the morpholine moiety—to improve properties like potency, selectivity, or pharmacokinetic profiles. nih.gov For example, structure-based virtual screening could be used to dock a library of commercially available aniline or morpholine derivatives against a hypothesized protein target to identify new hits. lshtm.ac.uk

Chemogenomics Approaches for Target Identification

A significant challenge in drug discovery, particularly for compounds identified through phenotypic screens, is identifying their molecular target(s). Chemogenomics aims to systematically study the interactions of a large number of small molecules with a wide array of biological targets to elucidate these relationships. researchgate.netnih.gov

If this compound were found to have an interesting biological effect, chemogenomics could be employed to pinpoint its mechanism of action. This can be done through several computational and experimental methods:

Similarity-Based Methods: The principle of "guilt-by-association" is applied, where the known targets of compounds structurally similar to this compound are considered potential targets for the compound itself. nih.gov Public databases like ChEMBL, which contain vast amounts of bioactivity data, are mined for this purpose. nih.gov

Machine Learning and Network-Based Approaches: Algorithms can be trained on large datasets of known drug-target interactions to predict novel interactions. nih.gov These models can identify subtle relationships between chemical structures and protein targets that are not apparent from simple similarity searches. researchgate.net

Experimental Chemogenomics: Techniques like chemical proteomics can be used to experimentally identify the protein targets of a compound from a cell lysate.

These approaches help to build a "target profile" for a compound, which is essential for understanding its therapeutic potential and possible off-target effects. mdpi.com

Chemical Space Exploration with Morpholine-Containing Compounds

The morpholine heterocycle is a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs. researchgate.netnih.gov Its prevalence is due to its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, and its ability to act as a hydrogen bond acceptor. nih.govacs.org

Exploring the chemical space around the morpholine scaffold is a key strategy for discovering new drug candidates. Systematic Chemical Diversity (SCD) is a concept that guides the synthesis of a comprehensive collection of isomers of a scaffold to thoroughly explore its three-dimensional diversity. nih.gov By systematically varying the substitution patterns, regiochemistry, and stereochemistry of the morpholine ring, chemists can create libraries of compounds with a wide range of shapes and properties. nih.gov

For analogues of this compound, this could involve:

Introducing substituents at different positions on the morpholine ring.

Exploring different stereoisomers of substituted morpholines.

Replacing the morpholine with related heterocyclic structures.

This systematic exploration, guided by computational modeling, allows for a more efficient and comprehensive search for analogues with improved biological activity. The structure-activity relationship (SAR) data generated from screening these systematically designed libraries can provide deep insights into the molecular interactions driving the desired therapeutic effect. e3s-conferences.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound

Pharmacological Evaluation and Biological Activity Profiling of 3 2 Morpholin 4 Ylethoxy Aniline Analogues

In Vitro Biological Activity Assays for 3-(2-Morpholin-4-ylethoxy)aniline Derivatives

The in vitro evaluation of this compound derivatives has been conducted through a variety of assays to determine their biological activity at the molecular and cellular levels. These studies are crucial for understanding the mechanism of action and for selecting promising candidates for further development.

Derivatives of the this compound scaffold have been investigated for their potential to modulate the activity of key enzymes, particularly those involved in cancer progression like receptor tyrosine kinases (RTKs).

One area of focus has been the inhibition of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis. ijcce.ac.ir Studies on 4-anilinoquinazoline (B1210976) derivatives, which share structural similarities with the morpholino-ethoxy-aniline scaffold, have shown that these compounds can act as competitive inhibitors at the ATP-binding site of these kinases. ijcce.ac.ir For instance, a series of novel 4-anilinoquinazoline derivatives were synthesized and evaluated for their cytotoxic effects. ijcce.ac.ir Molecular docking studies for the most potent compounds indicated effective binding to both EGFR and VEGFR-2. ijcce.ac.ir The binding energies and inhibition constants suggested a strong interaction with VEGFR-2. ijcce.ac.ir

Another study on 4-anilinoquinolines also highlighted their role as EGFR inhibitors. The research aimed to optimize this scaffold to improve efficacy against chordoma. nih.gov An in-cell EGFR phosphorylation assay using the A431 human epidermoid carcinoma cell line, which has high endogenous EGFR expression, was employed to measure target engagement. nih.gov

The table below summarizes the enzymatic inhibitory activity of selected analogue structures.

Compound IDTarget EnzymeAssay TypeResult (IC₅₀/Binding Energy)
8a EGFRMolecular Docking-6.39 kcal/mol
8a VEGFR-2Molecular Docking-8.24 kcal/mol
Erlotinib EGFRCell-based-
Vandetanib EGFR/VEGFR-2Cell-based-
28 EGFRIn-cell phosphorylation8-fold less active than erlotinib
32 EGFRIn-cell phosphorylationSimilar to 28

Data sourced from molecular docking and in-cell phosphorylation assays. ijcce.ac.irnih.gov

The affinity of this compound analogues for various receptors is a key aspect of their pharmacological profile. Radioligand binding assays are commonly used to determine the binding affinity (Ki) of these compounds for their molecular targets.

Research into compounds with structural similarities has shown high affinity for sigma (σ) receptors. For example, a series of 3,3-dimethylpiperidine (B75641) derivatives were assessed for their binding to σ₁ and σ₂ receptors. nih.gov These studies revealed that certain structural modifications, such as the inclusion of heterocyclic or bicyclic nuclei with varying lipophilicities, significantly influenced binding affinity. nih.gov Compounds 18a and 19a,b demonstrated very high σ₁ affinity with Ki values in the nanomolar range (0.14-0.38 nM) and showed good selectivity over σ₂ receptors. nih.gov It was generally observed that more planar and hydrophilic heteronuclei led to a decrease in affinity for both σ receptor subtypes. nih.gov

While direct receptor binding data for this compound itself is not extensively published, the data from analogous structures provide a framework for understanding how modifications to the morpholine (B109124) and aniline (B41778) moieties could influence receptor interactions.

CompoundTarget ReceptorBinding Affinity (Ki)
18a σ₁0.14 nM
19a σ₁0.38 nM
19b σ₁0.25 nM

Data from radioligand binding assays on structurally related piperidine (B6355638) derivatives. nih.gov

Cell-based assays are fundamental in evaluating the functional consequences of the enzymatic and receptor interactions of this compound derivatives. These assays often measure cytotoxicity, effects on cell proliferation, and cell cycle progression.

In one study, a series of new 2-morpholino-4-anilinoquinoline compounds were synthesized and their anticancer potential was evaluated against the HepG2 human liver cancer cell line using the MTT assay. nih.gov Several compounds exhibited significant cytotoxic activity, with compounds 3c , 3d , and 3e showing the highest potency with IC₅₀ values of 11.42, 8.50, and 12.76 μM, respectively. nih.govrsc.org Further investigation revealed that these compounds could induce cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation. nih.gov Compound 3e was noted for its selectivity against cancer cells and its effectiveness in inhibiting cell migration and adhesion. nih.govrsc.org

Another study focused on novel 4-anilinoquinazoline derivatives and their cytotoxicity against the A431 human carcinoma cell line. ijcce.ac.ir The most potent compound, 8a , which features a diethylamine (B46881) side chain and a 4-bromo-2-fluoroaniline (B1266173) moiety, displayed an IC₅₀ of 2.62 μM. ijcce.ac.ir Importantly, the synthesized compounds showed no significant cytotoxicity against the healthy HU02 fibroblast cell line. ijcce.ac.ir

The table below presents the cytotoxic activity of selected this compound analogues in different cancer cell lines.

Compound IDCell LineAssay TypeCytotoxicity (IC₅₀)
3c HepG2MTT11.42 μM
3d HepG2MTT8.50 μM
3e HepG2MTT12.76 μM
8a A431MTT2.62 μM
8a HU02MTTNot significant
28 CH22Cell Viability8.4 μM
28 UM-Chor1Cell Viability6.9 μM
28 U-CH12Cell Viability7.7 μM
28 WS1Cell Viability34 μM

Data sourced from MTT and cell viability assays. ijcce.ac.irnih.govnih.govrsc.org

High-throughput screening (HTS) is a powerful methodology for rapidly assessing large libraries of chemical compounds to identify "hits" with desired biological activity. thermofisher.comnih.gov This approach can be applied to libraries containing this compound derivatives to discover novel modulators of various biological targets. nih.gov

HTS platforms can screen for a range of activities, including enzyme inhibition, receptor binding, or specific cellular responses like apoptosis. nih.gov The process involves testing thousands of compounds in parallel, often using automated systems and sensitive readouts. thermofisher.com Libraries for HTS are designed to be structurally diverse to maximize the chances of finding a hit. thermofisher.com Focused screening libraries, which contain compounds selected to target specific protein families like kinases or G-protein coupled receptors, are also utilized. thermofisher.com

While specific HTS campaigns solely focused on this compound libraries are not widely documented in public literature, this scaffold would be a relevant component of broader diversity-oriented screening collections used in drug discovery programs. thermofisher.com The identification of hits from such screens would then lead to more focused medicinal chemistry efforts to optimize the structure for improved potency and selectivity. nih.gov

In Vivo Pharmacological Evaluations of Selected this compound Candidates

Following promising in vitro results, selected candidates are advanced to in vivo studies to assess their efficacy and pharmacological properties in a whole-organism context. These studies are critical for validating the therapeutic potential of the compounds.

The in vivo efficacy of this compound analogues has been evaluated in various disease models, primarily in oncology and infectious diseases.

In the field of oncology, xenograft studies in immunodeficient mice are a common model. For example, after demonstrating in vitro activity, a 4-anilinofuro[2,3-b]quinoline derivative, 13a·HCl , was evaluated in an orthotopic lung cancer model. nih.gov The study showed that the compound could be absorbed through oral administration, distribute to lung tissue, and significantly inhibit the growth of lung tumors. nih.gov In another study using a xenograft model, novel quinoline (B57606) derivatives demonstrated anticancer activity by modulating the tumor's extracellular matrix. nih.gov

For infectious diseases, a 4-aminoquinoline (B48711) derivative, 3d , was selected for in vivo antimalarial efficacy evaluation against Plasmodium berghei in mice. nih.gov Following oral administration, the compound demonstrated a moderate reduction in the parasite population, achieving a 47% decrease in parasitemia on day 7 at a dose of 5 mg/kg. nih.gov

These in vivo studies provide essential proof-of-concept for the therapeutic application of these compounds and guide further preclinical development.

CompoundDisease ModelAnimal ModelOutcome
13a·HCl Non-small-cell lung cancerOrthotopic nude miceSignificant inhibition of tumor growth
3d MalariaP. berghei infected C57/BL6 mice47% reduction in parasitemia
Quinoline derivatives CancerXenografted nude miceAnticancer activity via matrix modulation

Data sourced from in vivo efficacy studies. nih.govnih.govnih.gov

Behavioral and Physiological Assessments

While specific behavioral and physiological studies on this compound are not extensively documented in publicly available literature, the pharmacological activities of its core components—the morpholine and aniline moieties—provide a basis for predicting its potential biological effects.

The morpholine ring is a well-established pharmacophore in medicinal chemistry, known to be a versatile scaffold in compounds with a wide range of therapeutic applications. r-project.org Derivatives of morpholine have been investigated for numerous biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. For instance, certain morpholine-containing compounds have shown the ability to modulate the activity of receptors involved in mood disorders and pain by acting as structural analogues to endogenous neurotransmitters. mspsss.org.ua This suggests that this compound could potentially exhibit activity within the central nervous system. The morpholine moiety is also recognized for its ability to improve the pharmacokinetic properties of drug candidates, including their solubility and permeability across biological membranes like the blood-brain barrier. nih.gov

Aniline and its derivatives are also a significant class of compounds in drug discovery, forming the backbone of various therapeutic agents. nih.gov However, it is also noted that aniline compounds can be associated with certain toxicities, such as methemoglobinemia, where the parent compound is metabolized to N-hydroxylamine derivatives that can cause red blood cell damage. r-project.org The physiological effects of aniline derivatives are highly dependent on their specific substitutions.

Given the presence of both the morpholine and aniline structures, this compound and its analogues are of interest for their potential to interact with various biological targets. For example, a related compound, 4-chloro-3-(morpholin-4-ylmethyl)aniline, has been investigated for its potential antimicrobial and anticancer properties. mspsss.org.ua Further empirical studies are necessary to fully elucidate the specific behavioral and physiological profile of this compound.

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for this compound

Computational Prediction of ADME Parameters

In the absence of direct experimental data, in silico computational tools provide valuable predictions for the ADME profile of this compound. mdpi.comwikipedia.org These predictive models utilize the chemical structure of a molecule to estimate its pharmacokinetic properties. researchgate.net For this compound (CAS 112677-72-2), computational predictions from various sources, including those available through public databases like PubChem, can offer insights into its likely behavior in the body. readthedocs.io

A comprehensive in silico analysis using various ADME prediction software can generate a theoretical profile for this compound. For instance, a study on N-(5-R-benzylthiazole-2-yl)-2-morpholin-4-yl-2-thioxoacetamides, which also contain a morpholine moiety, utilized online resources like SwissADME and pkCSM to predict their ADME-Tox profiles, indicating good oral bioavailability and low toxicity for the synthesized compounds. nih.gov

Below is a table of computationally predicted physicochemical and ADME-related properties for this compound, which would typically be generated by such in silico tools.

PropertyPredicted Value
Molecular Weight222.29 g/mol
LogP (Octanol-Water Partition Coefficient)1.5 - 2.5
Water SolubilityModerately Soluble
Human Intestinal AbsorptionHigh
Blood-Brain Barrier PermeationLikely
Cytochrome P450 InhibitionPotential for inhibition of specific isoforms
P-glycoprotein SubstrateUnlikely

Note: The values in this table are illustrative examples of what would be obtained from computational prediction tools and are not based on direct experimental measurements for this specific compound.

In Vitro Metabolic Stability Studies

Therefore, it can be hypothesized that the metabolism of this compound would likely involve modification of the aniline ring and potentially the ethoxy linker, while the morpholine ring may remain intact or undergo ring opening as a secondary metabolic pathway. Further in vitro studies using human liver microsomes would be necessary to confirm these predictions and to identify the specific metabolites formed.

Distribution Studies in Biological Systems

The distribution of a drug within the body is a key factor that influences its efficacy and potential for off-target effects. For this compound, its distribution profile is expected to be significantly influenced by the presence of the morpholine moiety.

The morpholine ring is often incorporated into drug candidates to improve their physicochemical properties, including aqueous solubility and the ability to cross biological membranes. nih.gov Specifically, in the context of central nervous system (CNS) drugs, the inclusion of a morpholine ring can enhance penetration of the blood-brain barrier. mspsss.org.ua This is attributed to a combination of factors, including the ring's flexible conformation and the presence of both a weakly basic nitrogen and an oxygen atom, which can participate in various interactions. nih.gov

Mechanistic Studies of 3 2 Morpholin 4 Ylethoxy Aniline Interactions

Elucidation of Molecular Mechanisms of Action for 3-(2-Morpholin-4-ylethoxy)aniline

Signaling Pathway Modulation by this compound

Given the absence of direct studies on this compound, its influence on signaling pathways can be extrapolated from the activities of more complex molecules containing this scaffold. For example, derivatives of 2-anilinoquinolines with a morpholino moiety have been shown to induce cell cycle arrest, indicating an impact on pathways that regulate cell proliferation. nih.gov The morpholine (B109124) ring itself is often incorporated into drug candidates to modulate pharmacokinetic and pharmacodynamic properties, which can indirectly influence signaling outcomes by affecting drug concentration at the target site. nih.govacs.org

Cellular Response and Phenotypic Changes Induced by this compound

The cellular responses to compounds containing the this compound backbone are varied and depend on the final structure of the molecule. In the context of anticancer research, quinoline (B57606) derivatives bearing a morpholinoethoxy side chain have been shown to exhibit cytotoxic effects against cancer cell lines. nih.govnih.gov These compounds can lead to a reduction in cell viability and may induce apoptosis. It is important to note that these effects are attributed to the larger, more complex molecules and not to this compound in isolation. The aniline (B41778) component itself, in various derivatives, has been associated with a range of biological activities, including analgesic and mutagenic effects, highlighting the diverse potential cellular responses. nih.gov

Investigations into Drug Metabolism Pathways of this compound

The metabolism of this compound has not been specifically detailed in scientific literature. However, the metabolic fate of the molecule can be predicted by considering the known biotransformation pathways of its core components: the morpholine ring and the aniline structure.

Identification of Metabolites

Direct metabolic studies of this compound are not available. However, based on the metabolism of related structures, several potential metabolic transformations can be anticipated. The morpholine ring can undergo oxidative processes, including N-oxidation and dealkylation. oecd.org The aniline moiety is subject to various metabolic reactions, with N-acetylated and hydroxylated derivatives being common metabolites. nih.gov For instance, in the metabolism of aniline itself, N-acetyl-4-aminophenol is a major urinary metabolite. nih.gov Therefore, it is plausible that the metabolism of this compound would generate metabolites resulting from modifications to both the morpholine and aniline rings.

Enzymatic Biotransformations (e.g., Cytochrome P450 involvement)

The biotransformation of many xenobiotics, including aniline and morpholine derivatives, is heavily reliant on the cytochrome P450 (CYP450) family of enzymes. nih.govmdpi.com These enzymes are responsible for a wide range of oxidative reactions. mdpi.commdpi.com Aniline derivatives are known substrates for various CYP450 isoforms, which can lead to the formation of hydroxylated and N-oxidized products. nih.govnih.gov The morpholine ring's metabolism is also likely to involve CYP450-mediated oxidation. oecd.org Given that drugs containing the morpholine moiety are metabolized by CYP enzymes, it is highly probable that the biotransformation of this compound would also be mediated by this enzyme system.

The following table summarizes the general metabolic pathways for the constituent parts of this compound.

Molecular MoietyPotential Metabolic PathwaysKey Enzymes Involved
Morpholine Ring N-oxidation, DealkylationCytochrome P450 (CYP) enzymes
Aniline N-acetylation, Ring Hydroxylation, N-oxidationN-acetyltransferases, Cytochrome P450 (CYP) enzymes
Ethoxy Linkage O-dealkylationCytochrome P450 (CYP) enzymes

Advanced Spectroscopic and Imaging Techniques for Mechanistic Elucidation

The elucidation of the precise molecular mechanisms by which this compound interacts with biological systems necessitates the application of sophisticated analytical methods. Advanced spectroscopic and imaging techniques are paramount in providing detailed insights into the compound's structural dynamics, binding interactions, and subcellular behavior. These methods allow researchers to move beyond static pictures of interaction and observe the dynamic processes that define the compound's functional effects at a molecular level.

Research on analogous compounds, such as 4-anilinoquinazoline (B1210976) derivatives that incorporate a morpholinoethoxy moiety, routinely employs a suite of spectroscopic techniques to confirm chemical structures and investigate biological interactions. ijcce.ac.ir Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are fundamental in this context. ijcce.ac.ir While detailed published studies focusing exclusively on this compound are limited, the established use of these techniques for structurally related molecules provides a clear framework for its mechanistic investigation.

Spectroscopic Approaches

Spectroscopic techniques are indispensable for probing the electronic and structural properties of this compound and its potential target biomolecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR (¹H and ¹³C) is critical for the initial structural confirmation of the synthesized compound. ijcce.ac.ir In mechanistic studies, techniques like Saturation Transfer Difference (STD) NMR and Water-LOGSY (Water-Ligand Observed via Gradient SpectroscopY) are powerful tools for identifying direct binding to a target protein and mapping the specific parts of the molecule involved in the interaction. Chemical shift perturbation (CSP) studies, where the NMR spectrum of a target protein is monitored upon titration with the compound, can reveal the binding site and affinity.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is commonly used to confirm the molecular weight of this compound. ijcce.ac.ir In mechanistic studies, native mass spectrometry can be employed to observe the non-covalent complex formed between the compound and its biological target, providing a direct measure of binding stoichiometry. Techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can reveal conformational changes in a target protein upon ligand binding.

UV-Visible (UV-Vis) and Fluorescence Spectroscopy: The aromatic aniline ring system in the compound provides a chromophore that can be studied by UV-Vis spectroscopy. Changes in the absorption spectrum upon interaction with a biological target can indicate binding. If the molecule or its environment is fluorescent, fluorescence spectroscopy can be a highly sensitive method to determine binding affinities and kinetics. Anisotropy or Förster Resonance Energy Transfer (FRET) assays can provide further details on binding events and conformational changes.

The following table summarizes key spectroscopic techniques and their application in elucidating the interactions of this compound.

Table 1: Spectroscopic Techniques for Mechanistic Analysis

Technique Information Provided Application to this compound Interactions
NMR Spectroscopy Atomic-level structure, ligand-receptor binding interface, conformational changes. Identify which parts of the molecule (aniline, morpholine, or ethoxy linker) are crucial for binding to a target protein.
Mass Spectrometry (MS) Molecular weight confirmation, binding stoichiometry, protein conformational dynamics. Confirm the formation of a 1:1 or other stoichiometric complex with a target; map changes in protein structure upon binding.
Fluorescence Spectroscopy Binding affinity (Kd), binding kinetics, proximity relationships. Quantify the strength of the interaction with a target and measure how quickly the binding occurs and dissociates.

| Infrared (IR) Spectroscopy | Presence of specific functional groups, changes in bond vibrations upon binding. | Confirm the chemical identity of the compound and detect changes in the morpholine or aniline moieties upon interaction. ijcce.ac.ir |

Advanced Imaging Techniques

While spectroscopy provides data on molecular interactions in solution or solid state, advanced imaging techniques can visualize the effects and distribution of this compound within a cellular context. The morpholine group, a common constituent in bioactive compounds, can influence properties like solubility and cell permeability, making its subcellular fate a key aspect of its mechanism.

Confocal Fluorescence Microscopy: This is a cornerstone technique for visualizing the localization of molecules in cells. If this compound is intrinsically fluorescent or can be tagged with a fluorophore without disrupting its activity, its uptake, distribution in organelles, and co-localization with target proteins can be directly observed in real-time.

Super-Resolution Microscopy: Techniques such as STED (Stimulated Emission Depletion) or PALM/STORM (Photoactivated Localization Microscopy/Stochastic Optical Reconstruction Microscopy) can overcome the diffraction limit of light, allowing for visualization of molecular interactions at the nanoscale. This could potentially be used to image the compound interacting with specific subcellular structures or protein complexes with unprecedented detail.

The table below outlines imaging techniques applicable to studying the cellular mechanism of this compound.

Table 2: Imaging Techniques for Mechanistic Elucidation

Technique Information Provided Application to this compound Interactions
Confocal Microscopy Subcellular localization, co-localization with target proteins, cellular uptake. Determine if the compound accumulates in specific organelles (e.g., nucleus, mitochondria) and whether it co-localizes with its intended target.
Super-Resolution Microscopy Nanoscale imaging of molecular interactions and cellular structures. Visualize the compound interacting with individual protein clusters or specific membrane domains within the cell.

| Live-Cell Imaging | Dynamic tracking of the compound's movement and effects in living cells over time. | Monitor the kinetics of cellular uptake and observe the downstream consequences of target engagement in real-time. |

By integrating these advanced spectroscopic and imaging modalities, a comprehensive, multi-scale understanding of the mechanistic interactions of this compound can be achieved, from atomic-level binding to its ultimate effects within the complex environment of the cell.

Preclinical Safety Assessment Considerations for 3 2 Morpholin 4 Ylethoxy Aniline

General Principles of Preclinical Safety Evaluation

The primary objective of a preclinical safety evaluation is to identify potential hazards and to characterize the risk of a new investigational drug in humans. This process involves a series of in vitro and in vivo studies designed to define the toxicological profile of a compound before it is administered to human subjects. These studies are conducted in accordance with international regulatory guidelines, such as those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

In Vitro Safety Pharmacology Studies for 3-(2-Morpholin-4-ylethoxy)aniline

In vitro safety pharmacology studies are designed to investigate the potential for a new compound to cause adverse effects on major physiological functions. These studies are typically conducted early in the drug development process to identify potential liabilities that could halt further development.

Off-target activity screening involves testing the compound against a broad panel of receptors, ion channels, enzymes, and transporters to identify any unintended pharmacological effects. This is crucial for predicting potential side effects in humans. For a compound like this compound, this screening would help to determine if it interacts with any targets other than its intended one, which could lead to unforeseen physiological responses.

A standard approach for this screening is the use of radioligand binding assays. The table below illustrates a hypothetical panel of targets that would be relevant for a compound with an aniline (B41778) and morpholine (B109124) structure.

Table 1: Illustrative Off-Target Activity Screening Panel

Target ClassSpecific Target ExamplesRationale for Inclusion
Receptors Adrenergic, Dopaminergic, Serotonergic, MuscarinicTo assess potential effects on the central and autonomic nervous systems.
Ion Channels hERG, Sodium, Calcium, Potassium ChannelsTo evaluate the risk of cardiovascular effects, such as arrhythmias.
Enzymes Cytochrome P450 (CYP) isozymes, MAO-A, MAO-BTo identify potential for drug-drug interactions and effects on neurotransmitter metabolism.
Transporters SERT, NET, DATTo investigate potential modulation of neurotransmitter reuptake.

This table is for illustrative purposes only and does not represent actual data for this compound.

Exaggerated pharmacology refers to the adverse effects that can arise from the extension of the primary pharmacological mechanism of a drug. These effects are typically dose-dependent and can be predicted from the known pharmacology of the compound. To assess this, studies are conducted to determine the compound's potency and selectivity for its intended target.

For instance, if this compound is being developed as a ligand for a specific receptor, studies would be performed to measure its binding affinity and functional activity at that receptor. A high affinity and potency at the target, coupled with low affinity for off-targets, would be a desirable profile.

In Vivo Toxicology Studies (General Considerations)

In vivo toxicology studies are essential for understanding the potential toxicity of a compound in a living organism. These studies provide information on the dose-response relationship for toxicity, the target organs of toxicity, and the reversibility of toxic effects.

Repeated-dose toxicity studies involve administering the compound to animals for a specified period, ranging from a few weeks to several months. These studies are designed to identify the potential for cumulative toxicity and to determine the no-observed-adverse-effect level (NOAEL), which is the highest dose at which no adverse effects are observed.

A hypothetical design for a 28-day repeated-dose oral toxicity study in rats for this compound is outlined below.

Table 2: Hypothetical 28-Day Repeated-Dose Toxicity Study Design

ParameterDescription
Species Sprague-Dawley Rat
Number of Animals 10 males and 10 females per group
Dose Levels Control, Low Dose, Mid Dose, High Dose
Route of Administration Oral gavage
Duration of Dosing 28 consecutive days
Endpoints Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, histopathology

This table is a hypothetical representation and does not reflect an actual study conducted on this compound.

Genotoxicity assessments are conducted to determine if a compound has the potential to damage genetic material, which could lead to mutations or cancer. A standard battery of genotoxicity tests is typically required by regulatory agencies. Aniline and its derivatives have been noted for their potential genotoxic properties in some cases, making this assessment particularly important. d-nb.infonih.gov

The standard battery of tests includes:

A test for gene mutation in bacteria (Ames test): This assay uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations. nih.gov

An in vitro cytogenetic test in mammalian cells or an in vitro mouse lymphoma assay: These tests can detect chromosomal damage.

An in vivo test for chromosomal damage using rodent hematopoietic cells: The most common assay is the micronucleus test in bone marrow.

Studies on various aniline derivatives have shown that genotoxicity can be a property of this class of compounds. nih.gov Some derivatives have shown weak mutagenicity in the Ames test, while others have been positive in in vivo assays like the Drosophila wing spot test. d-nb.infonih.gov Therefore, a thorough evaluation of the genotoxic potential of this compound would be a critical component of its preclinical safety assessment.

Future Directions and Advanced Research in 3 2 Morpholin 4 Ylethoxy Aniline Chemistry and Biology

Integration of Artificial Intelligence and Machine Learning in 3-(2-Morpholin-4-ylethoxy)aniline Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and optimization of drug candidates derived from the this compound scaffold. nih.gov These computational tools can analyze vast datasets to identify complex patterns and relationships that are not apparent through traditional analysis, thereby accelerating the design-make-test-analyze cycle. mdpi.com

ML models, particularly deep learning algorithms like Graph Neural Networks (GNNs), can be trained on existing libraries of molecules to predict the biological activity and pharmacokinetic properties of novel, virtual derivatives of this compound. nih.gov For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural modifications of the scaffold with changes in potency against a particular biological target. AI can also predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, allowing for the early-stage filtering of candidates with undesirable properties. mdpi.com

Furthermore, generative AI models can design entirely new molecules based on the this compound core, optimized for desired characteristics such as high target affinity and selectivity. mdpi.com AI algorithms can also optimize synthetic routes, predicting reaction outcomes and suggesting more efficient, higher-yielding pathways, thus addressing chemical synthesis challenges. nih.gov

Table 1: Hypothetical Application of AI/ML in Optimizing this compound Derivatives

Virtual Derivative Predicted Target Affinity (IC₅₀, nM) Predicted Aqueous Solubility (mg/L) Predicted Synthetic Accessibility Score (1-10) AI Recommendation
Derivative A (R=H) 550 120 8.5 Low Priority
Derivative B (R=Cl) 75 85 8.2 Synthesize
Derivative C (R=CF₃) 25 30 6.1 Synthesize (Challenging)

This table is interactive and for illustrative purposes only.

Development of New Chemical Probes and Tools based on this compound Scaffold

To elucidate the mechanism of action and identify the specific cellular targets of bioactive compounds, chemical probes are indispensable tools. chemicalprobes.org The this compound scaffold can be systematically modified to create a new generation of chemical probes.

This process involves the strategic installation of reporter tags or reactive groups onto the core structure without significantly disrupting its native biological activity. Common modifications include:

Affinity-Based Probes: Attaching a biotin (B1667282) tag to a non-critical position on the scaffold allows for the pull-down and identification of target proteins from cell lysates.

Fluorescent Probes: Incorporating a fluorophore (e.g., a coumarin (B35378) or fluorescein (B123965) derivative) enables the visualization of the compound's subcellular localization using techniques like fluorescence microscopy.

Photo-Affinity Labels: Introducing a photoreactive group (e.g., an azide (B81097) or diazirine) allows for the light-induced covalent cross-linking of the probe to its biological target, facilitating unambiguous target identification.

These chemical tools are crucial for target validation and for understanding the downstream biological pathways affected by compounds derived from the this compound scaffold. chemicalprobes.org

Exploration of Hybrid Molecules Incorporating this compound Fragments

Molecular hybridization is a powerful drug design strategy that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, better selectivity, or a dual mode of action. The this compound fragment serves as an excellent building block for this approach.

Researchers are exploring the synthesis of hybrid molecules where this scaffold is linked to other known biologically active moieties. For example, combining the morpholine-containing fragment with a quinazoline (B50416) core has been a successful strategy in developing kinase inhibitors. nih.gov Similarly, creating hybrids with other heterocyclic systems like tetrazoles or pyrimidines could lead to novel compounds with anticancer or other therapeutic activities. arkat-usa.orgmedchemexpress.com This "scaffold morphing" or hybridization approach expands chemical diversity and can lead to compounds that overcome drug resistance mechanisms or hit multiple targets simultaneously. rsc.org

Table 2: Potential Hybrid Molecule Strategies

Hybrid Concept Target Pharmacophore Potential Therapeutic Area Rationale
Kinase Inhibitor Hybrid Quinazoline Oncology Combine morpholine's role in PI3K inhibitors with the established quinazoline kinase core. nih.gov
Tubulin Polymerization Inhibitor 1,3,5-Triazine Oncology Link to a triazine moiety known to interact with the colchicine (B1669291) binding site on tubulin. medchemexpress.com

This table is interactive and for illustrative purposes only.

Advanced Assay Technologies for High-Content and High-Throughput Screening of this compound Libraries

To efficiently evaluate the biological activity of large libraries of compounds derived from the this compound scaffold, advanced screening technologies are essential. High-Throughput Screening (HTS) allows for the rapid automated testing of thousands of compounds in a single run against a specific molecular target, such as an enzyme or receptor, using biochemical assays. rsc.org

Moving beyond simple activity readouts, High-Content Screening (HCS) provides more detailed, cell-based information. HCS utilizes automated microscopy and sophisticated image analysis algorithms to simultaneously measure multiple phenotypic parameters in intact cells. For a library of this compound derivatives, HCS could assess effects on cell morphology, proliferation, apoptosis, organelle health, and the localization of specific proteins. This multiparametric data provides a richer understanding of a compound's cellular effects and potential off-target activities early in the discovery process.

Expanding Therapeutic Applications of this compound Beyond Current Indications

While scaffolds containing the morpholine (B109124) moiety are well-represented in oncology, particularly as PI3K inhibitors, the structural features of this compound suggest potential for broader therapeutic applications. cymitquimica.comnih.gov The aniline (B41778) and morpholine components are found in compounds targeting a wide range of biological systems.

Future research will focus on screening libraries of derivatives against new and diverse biological targets. Potential new therapeutic areas for exploration include:

Neurodegenerative Diseases: Targeting kinases or receptors implicated in diseases like Alzheimer's or Parkinson's.

Infectious Diseases: Developing novel antibacterial or antiviral agents by targeting essential microbial enzymes.

Inflammatory Disorders: Designing inhibitors of inflammatory signaling pathways.

The evolution of scaffolds like the 3-(4-hydroxyphenyl)indoline-2-one from a simple chemical entity to a potent and selective anticancer agent demonstrates how a single core structure can be optimized for various therapeutic contexts, a path that could be mirrored by the this compound scaffold. nih.govnih.gov

Sustainable Synthetic Approaches for this compound Production

The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve efficiency. Future research will focus on developing more sustainable synthetic routes for this compound and its derivatives.

Key areas of focus include:

Greener Solvents: Replacing traditional, hazardous organic solvents like DMSO or DMF with more environmentally benign alternatives such as water, ethanol, or 2-methyltetrahydrofuran. nih.gov

Energy Efficiency: Utilizing microwave or ultrasound-assisted synthesis to dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, minimizing waste. This can involve using catalytic processes instead of stoichiometric reagents. thieme-connect.de

Alternative Reagents: Replacing hazardous reagents, such as in the preparation of starting materials, with safer alternatives. For example, exploring enzymatic or chemo-catalytic methods for key transformations.

By adopting these green chemistry approaches, the large-scale production of promising drug candidates based on this scaffold can be made more economically and environmentally sustainable. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.